molecular formula C21H21F4N3O3S B10856843 JH-Lph-28

JH-Lph-28

Cat. No.: B10856843
M. Wt: 471.5 g/mol
InChI Key: NYMCJUUEVIRRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JH-LPH-28 is a sulfonyl piperazine analog that acts as a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase LpxH. This compound has shown significant antibiotic activity, making it a promising candidate for research in combating bacterial infections .

Chemical Reactions Analysis

JH-LPH-28 undergoes various chemical reactions, including:

    Reduction: Reduction reactions involving this compound are less common but may occur under certain conditions.

    Substitution: The sulfonyl piperazine structure allows for substitution reactions, particularly involving the phenyl and piperazine rings.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

JH-LPH-28 exerts its effects by inhibiting the enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase LpxH. This enzyme is essential for the biosynthesis of lipid A, a critical component of the outer membrane of gram-negative bacteria . By inhibiting LpxH, this compound disrupts the production of lipid A, leading to bacterial cell death. The molecular targets and pathways involved include the binding of this compound to the LpxH enzyme, preventing its normal function .

Biological Activity

JH-Lph-28 is a sulfonyl piperazine compound that has garnered attention for its significant biological activity, particularly as an inhibitor of the enzyme LpxH, which is crucial in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. This article reviews the biological activity of this compound, emphasizing its mechanism of action, comparative efficacy, and potential therapeutic applications.

This compound was designed as a derivative of the compound AZ1, with modifications that enhance its binding affinity and inhibitory potency against LpxH. The structural analysis indicates that this compound interacts with a hydrophobic pocket in the enzyme, facilitating competitive inhibition. The compound has been shown to exhibit an IC50 value of 0.11 μM against Klebsiella pneumoniae LpxH and 0.083 μM against Escherichia coli LpxH, which are significantly lower than those observed for AZ1 (0.36 μM and 0.14 μM, respectively) .

Comparative Efficacy

The biological activity of this compound is not only characterized by its inhibition of LpxH but also by its potent antibiotic properties. In cell culture assays, this compound demonstrated a minimum inhibitory concentration (MIC) of 2.8 μg/mL against wild-type K. pneumoniae, outperforming AZ1, which showed no growth suppression at concentrations up to 64 μg/mL .

Table 1: Comparative IC50 Values and MICs

CompoundIC50 (μM) against K. pneumoniaeIC50 (μM) against E. coliMIC (μg/mL)
This compound0.110.0832.8
AZ10.360.14>64
JH-Lph-330.0260.0461.6

In Vitro Studies

In vitro studies have confirmed the competitive nature of this compound’s inhibition of LpxH. When substrate concentrations were varied, the IC50 values shifted, indicating that higher substrate concentrations reduce the potency of inhibition, consistent with competitive inhibition dynamics .

Case Studies and Applications

The promising results from laboratory studies suggest potential clinical applications for this compound in treating infections caused by multi-drug resistant Gram-negative bacteria. For instance, in a recent study involving various bacterial strains, this compound exhibited robust antibacterial activity that could make it a candidate for further development as an antibiotic therapy .

Future Research Directions

Further research is necessary to explore the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, studies focusing on its efficacy in animal models will be crucial to assess its therapeutic potential against clinically relevant pathogens.

Properties

Molecular Formula

C21H21F4N3O3S

Molecular Weight

471.5 g/mol

IUPAC Name

1-[5-[4-[3-fluoro-5-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C21H21F4N3O3S/c1-14(29)28-5-4-15-10-19(2-3-20(15)28)32(30,31)27-8-6-26(7-9-27)18-12-16(21(23,24)25)11-17(22)13-18/h2-3,10-13H,4-9H2,1H3

InChI Key

NYMCJUUEVIRRQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC(=C4)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.